(4,9,11,12,15-Pentaacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl) benzoate
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Overview
Description
14beta-Benzoyloxy-2-deacetylbaccatin VI is a natural product derived from the bark of the Taxus chinensis tree. It belongs to the class of diterpenoids and is known for its complex molecular structure, which includes multiple hydroxyl groups and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14beta-Benzoyloxy-2-deacetylbaccatin VI typically involves the isolation of the compound from the leaves and stems of Taxus chinensis. The process includes several steps of extraction and purification to obtain the pure compound . The reaction conditions often involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods: Industrial production of 14beta-Benzoyloxy-2-deacetylbaccatin VI is still in its nascent stages. the extraction from natural sources remains the primary method. Advances in biotechnological methods, such as plant cell culture techniques, are being explored to enhance yield and reduce the environmental impact of extraction .
Chemical Reactions Analysis
Types of Reactions: 14beta-Benzoyloxy-2-deacetylbaccatin VI undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of 14beta-Benzoyloxy-2-deacetylbaccatin VI, which may have enhanced biological or chemical properties .
Scientific Research Applications
14beta-Benzoyloxy-2-deacetylbaccatin VI has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 14beta-Benzoyloxy-2-deacetylbaccatin VI involves its interaction with specific molecular targets and pathways. It is known to inhibit cell division by stabilizing microtubules, which are essential for cell division. This mechanism is similar to that of other taxane compounds, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
14beta-Benzoyloxy-2-deacetylbaccatin VI is compared with other similar compounds such as:
- 14beta-Benzoyloxybaccatin IV
- 14beta-Benzoyloxy-13-deacetylbaccatin IV
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 14beta-Benzoyloxy-2-deacetylbaccatin VI lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Conclusion
14beta-Benzoyloxy-2-deacetylbaccatin VI is a compound of significant interest due to its complex structure and potential applications in various scientific fields. Ongoing research continues to uncover its full potential, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
(4,9,11,12,15-pentaacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O15/c1-17-26-28(49-20(4)40)31(50-21(5)41)35(9)24(47-18(2)38)15-25-36(16-46-25,52-22(6)42)29(35)30(43)37(45,34(26,7)8)32(27(17)48-19(3)39)51-33(44)23-13-11-10-12-14-23/h10-14,24-25,27-32,43,45H,15-16H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJVBWJAVYPFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1OC(=O)C)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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